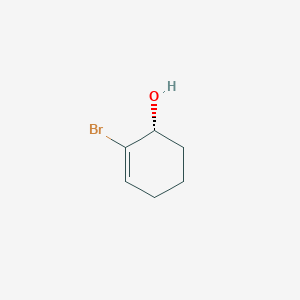

2-Bromo-2-cyclohexen-1beta-ol

Description

Significance as a Synthetic Intermediate in Advanced Organic Transformations

The strategic placement of three distinct functional groups renders 2-Bromo-2-cyclohexen-1β-ol a valuable intermediate for constructing complex molecular architectures. Each functional group offers a handle for specific chemical transformations, allowing for a stepwise and controlled elaboration of the molecular structure.

The hydroxyl group can be protected or activated to participate in nucleophilic or electrophilic reactions. For instance, it can be protected with a tert-butyldimethylsilyl group to allow for selective reaction at other positions. qub.ac.uk The vinyl bromide moiety is susceptible to a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, enabling the introduction of new carbon-carbon bonds. The double bond itself can undergo various addition reactions or serve as a dienophile or diene in cycloaddition reactions.

A significant application of this compound is as a chiral precursor in chemoenzymatic synthesis. For example, the enantiomerically pure (S)-2-bromo-2-cyclohexen-1-ol can be prepared via a carbonyl reductase (CRED)-catalyzed reduction of the corresponding ketone, 2-bromo-2-cyclohexen-1-one. qub.ac.uk This enantiopure alcohol serves as a key starting material for the synthesis of other complex molecules, such as 4-hydroxy-3-methoxycyclohex-2-en-1-one, through a sequence involving hydroxyl group protection, allylic oxidation, nucleophilic substitution, and deprotection. qub.ac.uk The ability to access enantiomerically pure forms of this intermediate is crucial for the synthesis of biologically active compounds where specific stereochemistry is required.

Overview of Allylic Halohydrins in Contemporary Chemical Research

Allylic halohydrins, the class of compounds to which 2-Bromo-2-cyclohexen-1β-ol belongs, are characterized by a halogen and a hydroxyl group on adjacent carbons, with this entire system being allylic to a double bond. They are key intermediates in organic synthesis due to their high reactivity and the diverse transformations they can undergo. fiveable.me

The synthesis of halohydrins is commonly achieved through the reaction of an alkene with a halogen (like Br₂ or Cl₂) in the presence of water. ntu.edu.sg This reaction proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by water opens the ring, leading to an anti-addition of the halogen and hydroxyl groups across the double bond. ntu.edu.sgyoutube.com In the case of allylic halohydrins, the starting material is a diene or a cyclic alkene where the resulting halohydrin maintains a double bond. organic-chemistry.org

The utility of allylic halohydrins stems from the orthogonal reactivity of their functional groups. The hydroxyl group can be oxidized to a ketone, converted into a better leaving group for substitution reactions, or used to direct other reactions. libretexts.org The carbon-halogen bond can participate in substitution reactions or serve as a site for organometallic coupling. biosynth.com The alkene can be subjected to hydrogenation, epoxidation, dihydroxylation, or other electrophilic additions. pearson.com This multifunctionality allows for the rapid generation of molecular complexity from relatively simple starting materials, securing the role of allylic halohydrins as powerful tools in modern organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-2-bromocyclohex-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c7-5-3-1-2-4-6(5)8/h3,6,8H,1-2,4H2/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDKKDWANPIULS-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C(C1)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC=C([C@@H](C1)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 2 Cyclohexen 1β Ol

Direct Synthesis Approaches

Direct approaches commencing from cyclohexene (B86901) or related olefins are generally less effective for producing 2-Bromo-2-cyclohexen-1β-ol specifically, as they tend to yield saturated or isomeric products.

The electrophilic addition of molecular bromine (Br₂) across the double bond of cyclohexene is a well-established reaction. However, this process does not yield the desired allylic alcohol. Instead, it breaks the double bond to form trans-1,2-dibromocyclohexane. libretexts.orgsavemyexams.com This reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion. libretexts.org

An alternative strategy involves allylic bromination using a reagent such as N-bromosuccinimide (NBS). This reaction, typically initiated by light or radical initiators, introduces a bromine atom at the position adjacent to the double bond, forming 3-bromocyclohexene. Subsequent nucleophilic substitution could theoretically introduce a hydroxyl group, but controlling the regioselectivity and stereoselectivity to obtain the specific 2-bromo-2-cyclohexen-1β-ol isomer is challenging. One study demonstrated that allylic bromination of a cyclohexene derivative with NBS, followed by reaction with silver trifluoroacetate, could produce an allylic ester, a precursor to the alcohol. scielo.org.mx

| Reagent | Reaction Type | Major Product | Reference |

|---|---|---|---|

| Br₂ in CCl₄ | Electrophilic Addition | trans-1,2-dibromocyclohexane | libretexts.org |

| NBS, light/heat | Allylic Bromination | 3-bromocyclohexene | scielo.org.mx |

When the bromination of cyclohexene is conducted in the presence of water (e.g., using "bromine water"), a halohydrin is formed. sci-hub.se The reaction still proceeds via a bromonium ion, but water acts as the nucleophile instead of a bromide ion, leading to the formation of trans-2-bromocyclohexan-1-ol. sci-hub.se This product is a saturated halohydrin and not the target unsaturated vinylic bromide.

Similarly, reacting cyclohexene with bromine in acetic acid can yield trans-2-bromocyclohexyl acetate (B1210297). sci-hub.selookchem.com While this product is a potential precursor, it would require subsequent elimination and hydrolysis steps to generate an unsaturated alcohol, with significant challenges in controlling the final position of the double bond and the stereochemistry of the hydroxyl group.

Indirect Synthesis via Precursor Modification

Indirect methods, particularly those starting from a pre-functionalized cyclohexene ring, offer much greater control and are the preferred routes for synthesizing 2-Bromo-2-cyclohexen-1β-ol.

The most efficient and stereoselective route to 2-Bromo-2-cyclohexen-1β-ol is through the reduction of its corresponding ketone, 2-bromo-2-cyclohexen-1-one. qub.ac.ukgoogle.com

Precursor Synthesis: The starting ketone, 2-bromo-2-cyclohexen-1-one, is readily prepared from cyclohex-2-enone. The synthesis involves the addition of bromine to form a dibromo intermediate, followed by dehydrobromination using a base such as pyridine (B92270) to regenerate the double bond, yielding the α-bromo enone in high yield. orgsyn.org

Stereoselective Reduction: With the ketone precursor in hand, the crucial step is the stereoselective reduction of the carbonyl group. Both chemical and enzymatic methods have proven effective.

Chemoenzymatic Reduction: A highly effective method employs a Carbonyl Reductase (CRED) enzyme. A study reported the CRED-catalyzed reduction of 2-bromo-2-cyclohexen-1-one to furnish the enantiopure (S)-2-Bromo-2-cyclohexen-1-ol in 88% yield and with an enantiomeric excess of 99.8%. qub.ac.uk This biocatalytic approach is noted for its high selectivity under mild conditions. qub.ac.ukresearchgate.net

Chemical Reduction: Asymmetric reduction can also be achieved using chiral chemical reagents. A patented method describes the use of a borane (B79455) (BH₃) in the presence of a chiral 1,3,2-oxazaborolidine catalyst to reduce 2-bromo-2-cyclohexen-1-one enantioselectively. google.com The choice of the catalyst's stereochemistry determines whether the (R) or (S) alcohol is produced.

| Method | Reagent/Catalyst | Stereoselectivity | Yield | Reference |

|---|---|---|---|---|

| Chemoenzymatic | Carbonyl Reductase (CRED) | 99.8% ee (S-isomer) | 88% | qub.ac.uk |

| Asymmetric Chemical | Borane (BH₃) / Chiral 1,3,2-oxazaborolidine | Enantioselective (R or S) | Not specified | google.com |

The target compound could also be envisioned as arising from functional group manipulations of other halogenated cyclohexanes. For instance, a synthetic sequence could start with the free-radical bromination of cyclohexane (B81311) to produce bromocyclohexane. chegg.com Subsequent elimination of HBr would yield cyclohexene, which could then be subjected to allylic bromination and substitution, as discussed in section 2.1.1. savemyexams.comscielo.org.mx However, this multi-step pathway is less direct and offers poor control over the specific isomer formed compared to the ketone reduction route.

Catalytic and Stereoselective Synthetic Strategies

The synthesis of a specific stereoisomer like 2-Bromo-2-cyclohexen-1β-ol hinges on the use of catalytic and stereoselective strategies.

Biocatalysis stands out as a premier method. The use of enzymes, such as alcohol dehydrogenases (ADH) and ene-reductases (ER), in multi-enzyme systems can achieve highly stereoselective reductions of tetrasubstituted cyclic enones. acs.org These enzymatic transformations are known for producing chiral alcohols with multiple contiguous stereocenters in high yield and stereoselectivity. acs.org The reduction of 2-bromo-2-cyclohexen-1-one using a carbonyl reductase is a prime example of this powerful approach. qub.ac.uk

In the realm of chemical catalysis, chiral borane complexes, such as those derived from β-amino alcohols, are effective for the enantioselective reduction of prochiral ketones, including 2-bromo-2-cyclohexen-1-one. google.com While transition metal catalysis, particularly with palladium, is a powerful tool for constructing complex cyclohexenol (B1201834) systems, its application to the direct and simple synthesis of 2-Bromo-2-cyclohexen-1β-ol is not prominently featured in the literature. chemrxiv.org

Development of Enantioselective Routes to Allylic Bromohydrins

The synthesis of optically active allylic bromohydrins, including 2-bromo-2-cyclohexen-1β-ol, is a significant challenge in organic chemistry. The development of enantioselective methods is crucial for accessing these valuable chiral building blocks for the synthesis of complex molecules. Research has focused on both chemoenzymatic and catalytic chemical approaches to control the stereochemistry of the bromohydroxylation reaction.

One notable advancement is the use of enzyme catalysis. A chemoenzymatic strategy has been successfully employed for the synthesis of (S)-2-bromo-2-cyclohexen-1-ol. qub.ac.uk This method utilizes a carbonyl reductase (CRED) catalyzed reduction of the corresponding ketone, 2-bromo-2-cyclohexen-1-one. qub.ac.uk This biocatalytic reduction proceeds with high enantioselectivity, yielding the desired (S)-enantiomer of the cyclohexenol with an excellent enantiomeric excess (ee) of 99.8%. qub.ac.uk This approach highlights the potential of enzymes to provide highly specific and efficient routes to enantiopure compounds.

In addition to enzymatic methods, significant progress has been made in the development of catalytic, asymmetric chemical transformations. The asymmetric bromohydroxylation of olefins using chiral catalysts has emerged as a powerful strategy. nih.govresearchgate.net Researchers have developed effective systems for the enantioselective bromohydroxylation of various allylic alcohols. For instance, cinnamyl alcohols can be converted to their corresponding optically active bromohydrins with up to 95% ee. nih.gov These reactions often employ a chiral catalyst, a bromine source such as N-bromobenzamide, and water as the nucleophile. nih.gov The catalyst, often a complex organic molecule, creates a chiral environment that directs the approach of the reagents, leading to the preferential formation of one enantiomer.

Further investigations into catalytic systems have explored the use of cinchona alkaloid derivatives, such as (DHQD)₂PHAL, as catalysts. nih.govresearchgate.net These catalysts have proven effective in the asymmetric bromohydroxylation of unfunctionalized olefins, achieving high enantioselectivity with ee values up to 98%. nih.gov The reaction conditions, including the choice of solvent, temperature, and additives, can be optimized to maximize both the chemical yield and the enantiomeric excess of the desired bromohydrin product. nih.gov The development of these catalytic methods provides a versatile and more broadly applicable alternative to enzymatic resolutions for the synthesis of a wide range of optically active bromohydrins. nih.govresearchgate.net

Table 1: Enantioselective Synthesis of Allylic Bromohydrins

| Substrate | Method | Catalyst/Enzyme | Reagents | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-2-cyclohexen-1-one | Chemoenzymatic Reduction | Carbonyl Reductase (CRED) | - | (S)-2-Bromo-2-cyclohexen-1-ol | 99.8% | qub.ac.uk |

| Cinnamyl Alcohols | Asymmetric Bromohydroxylation | (DHQD)₂PHAL | N-Bromobenzamide, H₂O, (-)-CSA | Optically Active Bromohydrins | Up to 95% | nih.gov |

| Unfunctionalized Olefins | Asymmetric Bromohydroxylation | (DHQD)₂PHAL | N-Bromobenzamide, H₂O | Optically Active Bromohydrins | Up to 98% | nih.gov |

Stereochemical Investigations of 2 Bromo 2 Cyclohexen 1β Ol

Characterization of Stereoisomeric Forms and Conformational Analysis

2-Bromo-2-cyclohexen-1β-ol possesses a single stereocenter at the carbon atom bearing the hydroxyl group (C-1), giving rise to a pair of enantiomers: (R)-2-bromo-2-cyclohexen-1-ol and (S)-2-bromo-2-cyclohexen-1-ol. The cyclohexene (B86901) ring in these molecules typically adopts a half-chair conformation to minimize steric strain.

Chiral Synthesis and Enantioselective Preparation

The preparation of single enantiomers of 2-bromo-2-cyclohexen-1β-ol is critical for its use in asymmetric synthesis. Researchers have developed several effective methods for its enantioselective preparation.

Biocatalytic kinetic resolution is a widely employed technique for separating racemic mixtures of alcohols. This method utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted, slow-reacting enantiomer (as the alcohol).

The kinetic resolution of racemic 2-bromo-2-cyclohexenol has been successfully achieved through enzyme-mediated transesterification. researchgate.net Studies have explored the effects of different enzymes and solvents on the reaction's speed and enantioselectivity. researchgate.net A notable example involves the use of Candida antarctica lipase (B570770) B (CAL-B), which catalyzes the enantioselective transesterification with an acyl donor like isopropenyl acetate (B1210297) in hexane. researchgate.net This process typically yields the (R)-acetate and the unreacted (S)-alcohol with high enantiomeric excess (ee), often exceeding 95%. researchgate.net Vinyl acetate is also commonly used as an irreversible acylating agent in these resolutions. researchgate.net

Another powerful biocatalytic approach is the asymmetric reduction of the prochiral ketone, 2-bromo-2-cyclohexen-1-one. The use of a ketoreductase (KRED) enzyme with a cofactor regeneration system can produce the desired (S)-2-bromo-2-cyclohexen-1-ol with exceptional purity. wiley-vch.deresearchgate.net This method has been scaled up, yielding the product in 88% yield and with a 99.8% enantiomeric excess. wiley-vch.deresearchgate.net

| Enzyme | Method | Substrate | Result | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution (Transesterification) | (±)-2-Bromo-2-cyclohexen-1-ol | (S)-alcohol and (R)-acetate | - | >95% | researchgate.net |

| Ketoreductase (KRED) | Asymmetric Reduction | 2-Bromo-2-cyclohexen-1-one | (S)-2-Bromo-2-cyclohexen-1-ol | 88% | 99.8% | wiley-vch.deresearchgate.net |

Asymmetric induction involves the creation of a new chiral center under the influence of an existing chiral feature. In the context of 2-bromo-2-cyclohexen-1β-ol, the most significant example is the asymmetric reduction of the prochiral ketone, 2-bromo-2-cyclohexen-1-one. qub.ac.uk

A screening of various ketoreductase (KRED) enzymes identified several that can deliver the desired allylic alcohol with nearly perfect facial selectivity. scispace.com The enzyme completely overrides any inherent diastereomeric bias in the substrate, acting on each antipodal substrate to produce the alcohol with high stereocontrol. scispace.com This process, using a terminal hydride donor like D-glucose in conjunction with glucose dehydrogenase for cofactor regeneration, is a prime example of asymmetric induction where the enzyme's chiral active site dictates the stereochemical outcome of the reduction. scispace.com

Determination of Absolute Configuration

Establishing the absolute configuration (the R/S designation) of a chiral molecule is a critical final step in any stereochemical investigation.

Spectroscopic methods are vital for assigning absolute configuration. The most direct method is single-crystal X-ray diffraction, which provides an unambiguous 3D structure of the molecule. While no specific X-ray structure for 2-bromo-2-cyclohexen-1β-ol was identified in the reviewed literature, this technique remains the gold standard.

Chiroptical spectroscopy, specifically the measurement of optical rotation, is a more common method. As mentioned, the enantiomerically pure (S)-2-bromo-2-cyclohexen-1-ol, obtained from a biotransformation of 2-bromo-2-cyclohex-2-en-1-one, was identified by its negative optical rotation ([α]D -80.3). qub.ac.uk This value, in correlation with other data, confirms its absolute configuration. While NMR is crucial for structural elucidation, advanced NMR techniques in the presence of chiral solvating agents can also be used to differentiate between enantiomers and assist in stereochemical assignment.

Chemical correlation is a powerful indirect method for determining absolute configuration. It involves chemically converting a molecule of unknown stereochemistry into a compound whose absolute configuration is already known, or vice versa.

The absolute configuration of (S)-2-bromo-2-cyclohexen-1-ol was definitively established through its use in a chemoenzymatic synthesis. qub.ac.uk In this study, the enantiopure (S)-alcohol ([α]D -80.3, 99.8% ee) was used as a synthetic precursor to produce a natural metabolite, (4S)-4-hydroxy-3-methoxycyclohex-2-en-1-one. qub.ac.uk The synthetic sample's properties matched those of the metabolite, confirming the (4S) configuration of the final product. This successful synthesis, starting from the (S)-alcohol, serves as a chemical correlation that validates the assigned (S) configuration of 2-bromo-2-cyclohexen-1β-ol. qub.ac.uk

Reactivity and Mechanistic Studies of 2 Bromo 2 Cyclohexen 1β Ol

Nucleophilic Substitution Reactions Involving the Halide Moiety

The presence of a bromine atom on the double bond of 2-Bromo-2-cyclohexen-1β-ol opens avenues for nucleophilic substitution reactions, which can proceed through both intermolecular and intramolecular pathways.

Intermolecular and Intramolecular Processes

Intermolecular nucleophilic substitution reactions on vinyl halides like 2-Bromo-2-cyclohexen-1β-ol are generally challenging due to the increased strength of the sp² C-Br bond compared to an sp³ C-Br bond. However, under specific conditions, such as with strong nucleophiles or in the presence of a catalyst, substitution can occur. Mechanistic studies on similar systems suggest that such reactions can proceed via addition-elimination or elimination-addition (benzyne-type) mechanisms, depending on the reaction conditions and the nature of the nucleophile.

Intramolecular nucleophilic substitution is a more common and synthetically useful pathway, particularly when a nucleophilic group is tethered to the cyclohexenol (B1201834) ring. For instance, if the hydroxyl group is converted to a nucleophile or if a nucleophilic side chain is introduced, cyclization can occur. The stereochemistry of the starting material, 2-Bromo-2-cyclohexen-1β-ol, plays a crucial role in directing the stereochemical outcome of these cyclization reactions.

A study on a related system involving the palladium-catalyzed intramolecular cyclization of a '2-bromo-1,5-di-ene-7-yne' system demonstrates the utility of the vinyl bromide moiety in forming complex cyclic structures, including substituted cyclohexenols.

Stereoelectronic Effects on Reactivity

Stereoelectronic effects significantly influence the reactivity of 2-Bromo-2-cyclohexen-1β-ol. The alignment of orbitals in the transition state of a reaction can either facilitate or hinder a particular pathway. In nucleophilic substitution reactions, the geometry of the cyclohexene (B86901) ring and the relative orientation of the C-Br bond and the incoming nucleophile are critical.

One of the key stereoelectronic considerations is allylic strain , also known as A¹,³ strain. libretexts.org This arises from the steric interaction between substituents on the sp² carbons of the double bond and the allylic substituent (in this case, the hydroxyl group). libretexts.org The conformational preference of the hydroxyl group, whether pseudo-axial or pseudo-equatorial, will be influenced by allylic strain, which in turn affects the accessibility of the C-Br bond to an incoming nucleophile. libretexts.org For a reaction to occur, the nucleophile must approach the electrophilic carbon in a trajectory that allows for effective orbital overlap. The conformational rigidity imposed by the cyclohexene ring and the stereoelectronic demands of the substitution mechanism will dictate the feasibility and stereochemical outcome of the reaction.

Functional Group Transformations of the Allylic Alcohol and Alkene Moieties

The allylic alcohol and the alkene double bond in 2-Bromo-2-cyclohexen-1β-ol are reactive sites for a variety of functional group transformations.

Oxidation Reactions of the Alcohol Functionality

The secondary allylic alcohol group in 2-Bromo-2-cyclohexen-1β-ol can be oxidized to the corresponding α,β-unsaturated ketone, 2-bromo-2-cyclohexen-1-one. A common and effective reagent for this transformation is Pyridinium Chlorochromate (PCC). sltchemicals.comorganicchemistrytutor.com PCC is a mild oxidizing agent that can selectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation to carboxylic acids. sltchemicals.comorganicchemistrytutor.com

The reaction with PCC is typically carried out in an anhydrous solvent like dichloromethane (DCM) to prevent the formation of the corresponding carboxylic acid. organicchemistrytutor.com The mechanism involves the formation of a chromate ester, followed by an elimination reaction to yield the ketone.

| Oxidizing Agent | Product | Typical Conditions |

| Pyridinium Chlorochromate (PCC) | 2-Bromo-2-cyclohexen-1-one | Dichloromethane (DCM), Room Temperature |

A chemoenzymatic synthesis of a derivative of 2-bromo-2-cyclohexen-1-one involved the reverse reaction, a catalyzed reduction of the ketone to the enantiopure (4S)-cyclohexenol, highlighting the synthetic relationship between these two compounds.

Electrophilic and Nucleophilic Additions to the Alkene Double Bond

The double bond in 2-Bromo-2-cyclohexen-1β-ol is susceptible to electrophilic addition reactions. The bromine substituent, however, influences the regioselectivity of the addition. Due to the electron-withdrawing inductive effect of bromine, the double bond is less nucleophilic than that of cyclohexene.

In the case of electrophilic addition of reagents like HBr, the regioselectivity is governed by the stability of the intermediate carbocation. The bromine atom can stabilize an adjacent positive charge through resonance (lone pair donation), which can lead to the addition of the electrophile to the carbon not bearing the bromine. For example, the addition of HBr to vinyl bromide yields 1,1-dibromoethane, as the bromine atom stabilizes the carbocation at the alpha-position. A similar effect would be expected for 2-Bromo-2-cyclohexen-1β-ol.

The general mechanism for the addition of bromine (Br₂) to a cyclohexene involves the formation of a cyclic bromonium ion intermediate, followed by backside attack by a bromide ion, leading to an anti-addition product. libretexts.orgyoutube.com

Nucleophilic additions to the double bond of 2-Bromo-2-cyclohexen-1β-ol itself are not common. However, its oxidized counterpart, 2-bromo-2-cyclohexen-1-one, is an excellent Michael acceptor. The electron-withdrawing ketone group activates the double bond for conjugate nucleophilic addition at the β-position.

Mitsunobu Reactions and Stereochemical Inversion

The Mitsunobu reaction is a powerful method for the stereochemical inversion of secondary alcohols. nih.govescholarship.orgnih.gov This reaction allows for the conversion of an alcohol to a variety of other functional groups with a predictable inversion of stereochemistry. nih.govescholarship.orgnih.gov

In the context of 2-Bromo-2-cyclohexen-1β-ol, a Mitsunobu reaction would proceed with the activation of the hydroxyl group by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govnih.gov This in-situ activation creates a good leaving group, which is then displaced by a nucleophile in an Sₙ2 fashion. The backside attack of the nucleophile results in the inversion of the stereocenter at the carbon bearing the hydroxyl group.

For 2-Bromo-2-cyclohexen-1β-ol, this would lead to the formation of a product with an α-configuration at that carbon. The choice of nucleophile in the Mitsunobu reaction is broad, including carboxylic acids (to form esters), imides, and other acidic pronucleophiles. nih.gov

Insufficient Data to Generate Article on the

Despite a comprehensive search for scholarly articles and research data, there is insufficient specific information available in the public domain to generate a detailed and scientifically accurate article on the reactivity and mechanistic studies of 2-Bromo-2-cyclohexen-1β-ol, as per the requested outline. The search yielded general information on related chemical principles but lacked the specific research findings, data tables, and elucidated mechanisms for the target compound.

The requested article structure included highly specific sections on the chemical behavior of 2-Bromo-2-cyclohexen-1β-ol, such as:

Base-Catalyzed and Acid-Catalyzed Transformations

Elucidation of Reaction Mechanisms (e.g., Cyclohexene Oxide Formation)nih.gov

While general principles of Wagner-Meerwein rearrangements, intramolecular cyclizations, and acid/base-catalyzed transformations are well-documented for other compounds, specific studies detailing these pathways for 2-Bromo-2-cyclohexen-1β-ol could not be located. The formation of cyclohexene oxide, for instance, is widely studied from the oxidation of cyclohexene, but not from the specific transformations of 2-Bromo-2-cyclohexen-1β-ol.

Without access to peer-reviewed studies that have experimentally investigated and reported on the reactivity of this particular compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. The strict adherence to the provided outline and the exclusion of non-specific information further preclude the creation of a suitable article from the available search results.

Therefore, due to the absence of specific research data on the rearrangement pathways and catalytic transformations of 2-Bromo-2-cyclohexen-1β-ol, it is not possible to fulfill the request to generate the specified article at this time. Further experimental research on this compound would be necessary to provide the detailed information required.

Applications of 2 Bromo 2 Cyclohexen 1β Ol in Complex Molecule Synthesis

Building Block in Natural Product Synthesis

The inherent reactivity of 2-bromo-2-cyclohexen-1β-ol makes it an attractive starting material for the total synthesis of natural products. The vinyl bromide can participate in various cross-coupling reactions, while the allylic alcohol functionality can be exploited for stereoselective transformations. Although direct and extensive examples detailing the use of 2-bromo-2-cyclohexen-1β-ol in the synthesis of specific natural products are not prevalent in readily available literature, its structural motif is present in numerous complex natural molecules. Synthetic strategies targeting compounds with a functionalized cyclohexene (B86901) core could potentially leverage this bromo-alcohol as a key intermediate.

For instance, the synthesis of natural products containing a substituted cyclohexene ring often involves the formation of such a core at an early stage. The bromine atom in 2-bromo-2-cyclohexen-1β-ol can be readily displaced or used as a handle for carbon-carbon bond formation, a crucial step in elaborating the basic scaffold into a more complex natural product architecture.

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The chemical scaffold of 2-bromo-2-cyclohexen-1β-ol is a valuable starting point for the synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical industries. The vinyl bromide and alcohol functionalities allow for a variety of synthetic manipulations to build molecular complexity.

Table 1: Potential Transformations of 2-Bromo-2-cyclohexen-1β-ol for Intermediate Synthesis

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Palladium-Catalyzed Cross-Coupling | Organoboronic acids, Pd catalyst, base | Aryl- or vinyl-substituted cyclohexenols |

| Nucleophilic Substitution | Various nucleophiles (e.g., amines, thiols) | Functionalized cyclohexenylamines or thioethers |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxycyclohexanols |

| Oxidation | Oxidizing agents (e.g., PCC, Swern) | 2-Bromo-2-cyclohexen-1-one |

These transformations can lead to a diverse array of intermediates. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can introduce aryl or other unsaturated moieties, which are common features in many pharmaceutical compounds sigmaaldrich.comorgsyn.org. Nucleophilic substitution reactions can be employed to introduce nitrogen- or sulfur-containing functional groups, which are prevalent in both pharmaceuticals and agrochemicals. Furthermore, oxidation of the alcohol to the corresponding ketone, 2-bromo-2-cyclohexen-1-one, opens up another avenue for Michael additions and other conjugate additions, further expanding the synthetic possibilities.

Role in the Generation of Chiral Scaffolds and Enantioenriched Compounds

The chiral nature of 2-bromo-2-cyclohexen-1β-ol, with its stereocenter at the hydroxyl-bearing carbon, makes it a valuable precursor for the synthesis of enantioenriched compounds and chiral scaffolds. This is particularly important in the development of pharmaceuticals, where a specific enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even harmful.

Methods for the asymmetric synthesis of related chiral cyclohexenols have been developed, including enantioselective deprotonation of cyclohexene oxide and asymmetric reduction of the corresponding ketone eurekaselect.com. These methods can provide access to enantiomerically pure forms of 2-bromo-2-cyclohexen-1β-ol, which can then be used in subsequent stereospecific reactions.

The allylic alcohol of 2-bromo-2-cyclohexen-1β-ol can direct the stereochemical outcome of reactions such as epoxidations and cyclopropanations. Furthermore, the existing stereocenter can influence the stereoselectivity of reactions at other positions on the cyclohexene ring, allowing for the construction of multiple stereocenters with a high degree of control. This makes 2-bromo-2-cyclohexen-1β-ol a useful building block for the synthesis of complex chiral molecules.

Derivatization for the Synthesis of Advanced Chemical Probes and Materials

The functional handles present in 2-bromo-2-cyclohexen-1β-ol also allow for its derivatization to create advanced chemical probes and materials. The vinyl bromide can be a site for the attachment of reporter groups, such as fluorescent dyes or affinity tags, through cross-coupling reactions. The hydroxyl group can be esterified or etherified to introduce other functionalities or to attach the molecule to a solid support for applications in high-throughput screening or solid-phase synthesis.

For example, the synthesis of fluorescent probes often involves the incorporation of a rigid scaffold to which a fluorophore is attached. The cyclohexene ring of 2-bromo-2-cyclohexen-1β-ol could serve as such a scaffold, and the bromine atom provides a convenient point of attachment for a variety of fluorescent moieties. Similarly, by attaching this molecule to a polymer backbone, new materials with specific properties, such as altered solubility or thermal stability, could be developed.

Table 2: Potential Derivatizations of 2-Bromo-2-cyclohexen-1β-ol for Advanced Applications

| Application | Derivatization Strategy | Potential Functionality |

| Chemical Probes | Sonogashira coupling with a fluorescent alkyne | Fluorescent labeling |

| Affinity Matrices | Esterification with a biotin-containing carboxylic acid | Biomolecule purification |

| Functional Polymers | Polymerization of a derivatized monomer | Material with tailored properties |

While specific examples of these applications for 2-bromo-2-cyclohexen-1β-ol are not widely reported, the chemical principles underlying these derivatizations are well-established, suggesting its potential utility in these advanced applications.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the stable conformations of 2-bromo-2-cyclohexen-1β-ol. The cyclohexene (B86901) ring adopts a half-chair conformation. For the β-isomer, the hydroxyl group is in a pseudo-axial or pseudo-equatorial position. Computational methods can predict the relative energies of these conformers and the geometric parameters for each.

Key structural parameters that can be determined include:

Bond lengths: The C-Br, C-O, C=C, and C-C bond lengths can be calculated. The C-Br bond length is influenced by the electronic effects of the double bond and the hydroxyl group.

Bond angles: The angles within the cyclohexene ring and involving the substituents are calculated to understand the steric strain.

Dihedral angles: These define the puckering of the ring and the orientation of the hydroxyl and bromo substituents relative to the ring.

Conformational analysis of similar halocyclohexanols has shown that the preference for axial or equatorial conformers can be influenced by intramolecular hydrogen bonding and stereoelectronic effects. researchgate.net For 2-bromo-2-cyclohexen-1β-ol, calculations would explore the potential for hydrogen bonding between the hydroxyl group and the bromine atom or the π-system of the double bond.

Table 1: Representative Calculated Structural Parameters for the Most Stable Conformer of 2-Bromo-2-cyclohexen-1β-ol (Illustrative Data)

| Parameter | Value |

| C1-C2 Bond Length (Å) | 1.51 |

| C2=C3 Bond Length (Å) | 1.34 |

| C2-Br Bond Length (Å) | 1.90 |

| C1-O Bond Length (Å) | 1.43 |

| O-H Bond Length (Å) | 0.97 |

| C1-C2-C3 Bond Angle (°) | 122.5 |

| Br-C2-C3 Bond Angle (°) | 118.0 |

| C1-O-H Bond Angle (°) | 108.5 |

| H-O-C1-C6 Dihedral Angle (°) | -65.0 |

Note: This data is illustrative and represents typical values obtained from DFT calculations on similar molecules.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to investigate various reactions involving 2-bromo-2-cyclohexen-1β-ol. A relevant reaction to study would be allylic substitution or addition reactions to the double bond. For instance, the mechanism of further bromination can be explored.

Allylic Bromination: The allylic position (C4) in 2-bromo-2-cyclohexen-1β-ol is susceptible to radical substitution. Computational studies can model the reaction pathway of allylic bromination using reagents like N-bromosuccinimide (NBS). libretexts.orgchemistrysteps.com This involves:

Initiation: Formation of a bromine radical.

Propagation: Abstraction of an allylic hydrogen to form a resonance-stabilized allylic radical. The stability of this radical intermediate is a key factor in the reaction's feasibility. libretexts.org

Propagation: Reaction of the allylic radical with Br₂ to form the product and regenerate a bromine radical.

Transition state theory can be applied to locate the transition state structures for each step. The activation energies can then be calculated to determine the rate-limiting step of the reaction. The geometry of the transition state provides insights into the stereochemical outcome of the reaction. For reactions involving cyclic molecules, the transition state often adopts a specific conformation to minimize steric hindrance. libretexts.orgacs.org

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Allylic Bromination Reaction

| Reaction Step | Activation Energy (kcal/mol) |

| Hydrogen Abstraction | 12.5 |

| Bromine Addition to Radical | 2.1 |

Note: This data is illustrative and represents plausible values for a radical substitution reaction.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict NMR chemical shifts. imist.ma These calculations provide theoretical spectra that can be compared with experimental data to confirm the structure and stereochemistry of 2-bromo-2-cyclohexen-1β-ol.

The predicted ¹H and ¹³C NMR chemical shifts are sensitive to the molecular geometry. Therefore, accurate conformational analysis is crucial for reliable NMR predictions. nih.gov Calculations are typically performed on the lowest energy conformer, or a Boltzmann-weighted average of multiple low-energy conformers is used to obtain more accurate results.

The chemical shifts of the protons and carbons in 2-bromo-2-cyclohexen-1β-ol would be influenced by:

The electronegativity of the bromine and oxygen atoms.

The anisotropic effect of the C=C double bond. modgraph.co.uk

The stereochemical relationship between the nuclei (e.g., axial vs. equatorial protons).

Table 3: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts (Illustrative Data)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (-CHOH) | 70.2 | 68.9 |

| C2 (-C=) | 128.5 | 127.3 |

| C3 (=CH-) | 132.1 | 130.8 |

| C4 (-CH₂-) | 28.4 | 27.1 |

| C5 (-CH₂-) | 18.9 | 17.6 |

| C6 (-CH₂-) | 30.5 | 29.3 |

Note: This data is illustrative. Experimental values can vary with solvent.

Analysis of Intermolecular Interactions and Solvent Effects on Reactivity

The reactivity and properties of 2-bromo-2-cyclohexen-1β-ol can be significantly influenced by its interactions with other molecules, including solvent molecules. Computational chemistry allows for the detailed study of these interactions.

Intermolecular Interactions: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or larger aggregates. The bromine atom can also participate in halogen bonding, a non-covalent interaction with electron-rich atoms. nih.gov Quantum chemical calculations can be used to determine the strength and geometry of these interactions. rsc.org Methods like Quantum Theory of Atoms in Molecules (QTAIM) can be employed to characterize the nature of these non-covalent bonds. dntb.gov.ua

Solvent Effects: The choice of solvent can affect the conformational equilibrium and the rates of reactions involving 2-bromo-2-cyclohexen-1β-ol. rsc.org Computational models can account for solvent effects in two primary ways:

Implicit solvent models: The solvent is treated as a continuous medium with a specific dielectric constant. This is a computationally efficient way to model bulk solvent effects.

Explicit solvent models: One or more solvent molecules are included in the calculation to model specific interactions, such as hydrogen bonding, with the solute molecule. nih.gov

For reactions, the relative stabilization of the reactants, transition state, and products by the solvent determines the effect on the reaction rate. Polar solvents are likely to stabilize polar transition states, thereby accelerating the reaction. orientjchem.org

Table 4: Illustrative Calculated Interaction Energies for Dimers of 2-Bromo-2-cyclohexen-1β-ol

| Dimer Configuration | Interaction Energy (kcal/mol) |

| O-H···O Hydrogen Bond | -5.8 |

| O-H···Br Hydrogen Bond | -2.5 |

| C-Br···π Halogen Bond | -1.8 |

Note: This data is illustrative and represents typical interaction energies for such non-covalent bonds.

Future Directions and Research Gaps

Exploration of Untapped Synthetic Methodologies and Catalytic Systems

The stereoselective synthesis of 2-Bromo-2-cyclohexen-1beta-ol remains a significant challenge, with current methodologies often lacking in efficiency and stereocontrol. Future research should pivot towards the exploration of modern catalytic systems that can provide reliable and enantioselective access to this valuable building block.

One promising avenue lies in the asymmetric reduction of 2-bromo-2-cyclohexen-1-one . While reductions of α,β-unsaturated ketones are well-established, the development of catalytic systems that can achieve high diastereoselectivity for the beta-isomer is a critical research gap. nih.govacs.orgorganic-chemistry.orgresearchgate.netrsc.org Future work could focus on substrate-controlled reductions by employing bulky reducing agents or directing groups. More advanced approaches could involve transition-metal catalyzed asymmetric transfer hydrogenation or enzymatic reductions, which have shown considerable success for a wide range of α,β-unsaturated ketones. nih.gov

Another largely untapped methodology is the kinetic resolution of racemic 2-bromo-2-cyclohexen-1-ol . Both enzymatic and non-enzymatic kinetic resolution techniques could be applied. nih.govrsc.orgacs.orgacs.orgresearchgate.net Lipases, in particular, are known to acylate one enantiomer of a racemic alcohol selectively, leaving the other enantiomer in high enantiomeric purity. nih.govacs.org The development of a robust kinetic resolution protocol would provide access to both enantiomers of 2-bromo-2-cyclohexen-1-ol, significantly enhancing its utility in asymmetric synthesis.

Furthermore, the application of organocatalysis to the synthesis of chiral cyclohexene (B86901) derivatives is a rapidly growing field that has yet to be applied to this specific target. nih.govorganic-chemistry.orgrsc.orgnih.gov Organocatalytic approaches, such as asymmetric Michael additions to cyclohexenones followed by functional group manipulation, could provide novel and efficient routes to enantioenriched precursors of this compound.

Investigation of Novel Reactivity Modes and Multi-Component Transformations

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond, opens the door to a wide array of novel transformations. A key area for future exploration is the development of domino and cascade reactions . rsc.orgnih.govmdpi.comnih.gov For instance, an initial reaction at the hydroxyl group could trigger a subsequent intramolecular cyclization or cross-coupling at the vinyl bromide position. Such cascade reactions would enable the rapid construction of complex polycyclic scaffolds from a relatively simple starting material.

The engagement of this compound in multi-component reactions (MCRs) is another fertile ground for research. researchgate.net MCRs, where three or more reactants combine in a single pot to form a complex product, are highly valued for their atom and step economy. Designing novel MCRs that incorporate this compound as a key component could lead to the discovery of new chemical entities with interesting biological properties. For example, a Passerini or Ugi reaction involving the hydroxyl group, followed by a transition-metal-catalyzed cross-coupling at the vinyl bromide, could generate highly functionalized and diverse molecular scaffolds.

The reactivity of the vinyl bromide moiety itself warrants further investigation. quora.comorganic-chemistry.org While Suzuki, Stille, and Heck couplings are conceivable, exploring less common transformations, such as Sonogashira couplings with terminal alkynes or Chan-Lam couplings with amines or phenols, could unlock new synthetic possibilities.

Development of Advanced Stereocontrol Strategies

Achieving precise control over the stereochemistry of the hydroxyl group is paramount for the application of this compound in the synthesis of chiral molecules. Future research should focus on the development of advanced stereocontrol strategies that go beyond classical methods.

One promising approach is the use of chiral catalysts in the synthesis of the cyclohexene ring itself. For example, chiral Lewis acids or organocatalysts could be employed in Diels-Alder reactions to construct the cyclohexene core with high enantioselectivity, which can then be further functionalized to yield the target molecule. nih.gov

Dynamic kinetic resolution (DKR) represents a powerful strategy for the synthesis of enantiopure allylic alcohols. nih.govacs.org In a DKR, a racemic starting material is converted into a single enantiomer of the product in theoretically 100% yield. The development of a DKR protocol for 2-bromo-2-cyclohexen-1-ol, likely involving a combination of a racemization catalyst (e.g., a ruthenium complex) and a stereoselective acylating agent (e.g., a lipase), would be a significant advancement. nih.govacs.org

Furthermore, the stereoselective synthesis could be approached through the diastereoselective functionalization of a chiral precursor . For example, starting from an enantiopure cyclohexene oxide, a regioselective and stereospecific opening with a bromide source could potentially lead to the desired beta-ol isomer.

Expanding Applications in Diverse Areas of Synthetic Chemistry

The unique structural features of this compound make it a potentially valuable building block in various areas of synthetic chemistry. However, its applications have been scarcely explored.

A major area of opportunity lies in its use as a scaffold in medicinal chemistry . The cyclohexene core is a common motif in many biologically active molecules. bohrium.comnih.govnih.govazjm.orgacs.orgyoutube.com The bromine atom provides a handle for the introduction of diverse substituents through cross-coupling reactions, allowing for the rapid generation of libraries of compounds for biological screening. The defined stereochemistry of the hydroxyl group can also be crucial for specific interactions with biological targets.

In the realm of natural product synthesis , this compound could serve as a versatile intermediate for the construction of complex cyclic systems. rsc.org The ability to perform orthogonal functionalization at the hydroxyl and vinyl bromide positions would be highly advantageous in the synthesis of intricate molecular architectures.

Finally, the potential of this compound in materials science should not be overlooked. The vinyl bromide functionality could be used for polymerization or for grafting the molecule onto surfaces, while the hydroxyl group could be used to tune the material's properties, such as solubility or hydrophilicity. The development of novel polymers or functional materials derived from this compound represents an exciting and unexplored research avenue. mdpi.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Bromo-2-cyclohexen-1beta-ol to improve yield and purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to favor the desired stereochemistry. For brominated cyclohexenol analogs, purification via column chromatography or recrystallization using non-polar solvents (e.g., hexane) can enhance purity . Monitor intermediates using thin-layer chromatography (TLC) and confirm final product purity via high-performance liquid chromatography (HPLC) with UV detection .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign the cyclohexene ring protons and bromine-coupled carbons. Use infrared (IR) spectroscopy to confirm hydroxyl (O-H) and alkene (C=C) functional groups. Mass spectrometry (MS) with electron ionization (EI) can verify molecular weight and fragmentation patterns . Cross-reference data with PubChem or CAS databases for validation .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store the compound at 0°C–6°C in amber glass vials under inert gas (e.g., argon) to minimize light-induced bromine dissociation and oxidation. Use desiccants to reduce hydrolysis risks. Always handle in a fume hood with nitrile gloves and safety goggles, as recommended for brominated organics in safety data sheets .

Advanced Research Questions

Q. How does the stereochemistry at the 1-beta position influence the compound’s reactivity in ring-opening reactions?

- Methodological Answer : Perform comparative studies using diastereomers (e.g., 1-alpha vs. 1-beta isomers) under identical reaction conditions. Analyze outcomes via kinetic experiments and density functional theory (DFT) calculations to assess steric and electronic effects. For example, the 1-beta hydroxyl group may hinder nucleophilic attack on the adjacent bromine due to steric shielding .

Q. What strategies can resolve contradictions in reported reaction outcomes involving this compound?

- Methodological Answer : Systematically replicate experiments while varying parameters (e.g., solvent, temperature, catalyst). Use high-resolution MS and 2D-NMR (e.g., COSY, NOESY) to identify byproducts or isomerization. Cross-validate findings with independent datasets from peer-reviewed literature or databases like NIST Chemistry WebBook .

Q. How can computational modeling predict the environmental stability of this compound?

- Methodological Answer : Employ molecular dynamics (MD) simulations to study hydrolysis pathways in aqueous environments. Calculate bond dissociation energies (BDEs) for the C-Br bond using DFT to estimate persistence in soil or water. Validate predictions with experimental degradation studies under controlled pH and UV exposure .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies of this compound?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Apply ANOVA with post-hoc tests to compare effects across concentrations. For small sample sizes, bootstrap resampling can improve reliability .

Q. How to design a robust kinetic study for bromine substitution reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.